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Compound of Interest

Compound Name: Dimesna free acid

cat. No.: B1195675

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodiethanesulfonic acid, also known as Dimesna, is a disulfide metabolite of the
uroprotective agent Mesna. It plays a crucial role in the detoxification of reactive metabolites
from certain chemotherapy drugs. A thorough understanding of its three-dimensional structure
and chemical properties is paramount for elucidating its mechanism of action, optimizing its
therapeutic applications, and developing new drug candidates. This technical guide provides a
comprehensive overview of the methodologies for the structural analysis of 2,2'-
Dithiodiethanesulfonic acid, including predicted analytical data and detailed experimental
protocols.

While specific experimental crystallographic and detailed spectral data for 2,2'-
Dithiodiethanesulfonic acid are not widely available in public databases, this guide outlines the
standard techniques and expected results based on the known chemical structure and data
from analogous compounds.

Chemical and Physical Properties

2,2'-Dithiodiethanesulfonic acid is a symmetrical disulfide compound. A summary of its key
chemical identifiers and computed physical properties is presented below.
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Property Value Source
2-(2-

IUPAC Name sulfoethyldisulfanyl)ethanesulf PubChem
onic acid

Synonyms Dimesna, Mesna disulfide PubChem

CAS Number 45127-11-5 PubChem

Molecular Formula C4H1006S4 PubChem

Molecular Weight 282.37 g/mol PubChem

Monoisotopic Mass 281.93602273 Da PubChem

Topological Polar Surface Area 176 A2 PubChem

XLogP3 -1.3 PubChem

Structural Elucidation Methodologies

The definitive structural analysis of 2,2'-Dithiodiethanesulfonic acid would involve a
combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and
Mass Spectrometry (MS).

X-ray Crystallography

X-ray crystallography provides the most precise information on the three-dimensional
arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion
angles.

o Crystallization:

o Dissolve a high-purity sample of 2,2'-Dithiodiethanesulfonic acid in a suitable solvent or
solvent system (e.g., water, ethanol/water).

o Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain
single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

e Data Collection:
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o Mount a selected crystal on a goniometer.

o Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal
vibrations and radiation damage.

o Expose the crystal to a monochromatic X-ray beam.

o Collect diffraction data as the crystal is rotated. A modern diffractometer equipped with a
CCD or CMOS detector is used to record the intensities and positions of the diffracted X-
rays.

e Structure Solution and Refinement:

Process the collected diffraction data to obtain a set of structure factors.

[e]

o Solve the phase problem using direct methods or Patterson methods.

o Build an initial model of the molecule and refine it against the experimental data using
least-squares methods.

o Locate and refine the positions of all non-hydrogen atoms. Hydrogen atoms may be
located from the difference Fourier map or placed in calculated positions.

o The final refined structure will provide precise atomic coordinates, from which bond
lengths, bond angles, and other geometric parameters can be derived.

In the absence of experimental data, the following table presents predicted bond lengths and
angles based on standard values for similar chemical environments.
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Parameter Predicted Value
S-S Bond Length ~2.05 A

C-S (Thioether) Bond Length ~1.82 A

C-C Bond Length ~1.54 A

S=0 Bond Length ~1.45 A

S-O Bond Length ~1.58 A

C-S-S Bond Angle ~104°

S-C-C Bond Angle ~110°

0-S-0O Bond Angle ~113°

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment

of atoms in a molecule. For 2,2'-Dithiodiethanesulfonic acid, tH and 33C NMR would be the

primary techniques used.

e Sample Preparation:

o Dissolve 5-10 mg of 2,2'-Dithiodiethanesulfonic acid in a suitable deuterated solvent (e.g.,

D20, DMSO-d).

o Add a small amount of an internal standard (e.g., DSS or TSP for D20) for chemical shift

referencing.

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

o Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

o For 'H NMR, a standard single-pulse experiment is typically sufficient.
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o For 3C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for
each carbon environment.

o Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton
and proton-carbon correlations, respectively.

o Data Processing and Analysis:

[¢]

Apply Fourier transformation, phase correction, and baseline correction to the acquired
data.

Reference the chemical shifts to the internal standard.

[¢]

[¢]

Integrate the signals in the *H spectrum to determine the relative number of protons.

[e]

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to the specific nuclei in the molecule.

Based on the structure of 2,2'-Dithiodiethanesulfonic acid, the following *H and 3C NMR
chemical shifts are predicted.

H NMR (Predicted, in D20)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~3.4-3.6 Triplet 4H -S-CHa-
~3.1-3.3 Triplet 4H -CH2-SOszH

13C NMR (Predicted, in D20)

Chemical Shift (0, ppm) Assignment
~50 - 55 -CH2-SOs3H
~35-40 -S-CHaz-
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

o Sample Introduction and lonization:
o Introduce a dilute solution of 2,2'-Dithiodiethanesulfonic acid into the mass spectrometer.

o Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile
compound. Both positive and negative ion modes should be explored.

e Mass Analysis:

o Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the

molecular ion.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce
fragmentation and obtain a fragmentation spectrum. Collision-induced dissociation (CID) is
a common fragmentation method.

e Data Analysis:

o Determine the exact mass of the molecular ion and compare it to the calculated theoretical

mass.

o Analyze the fragmentation pattern to identify characteristic neutral losses and fragment
ions. This information helps to confirm the connectivity of the molecule.

Expected Molecular lons (ESI)
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lon m/z (Predicted)
[M-H]~ 280.93
[M-2H]2- 140.46
[M+Na-2H]~ 302.91
[M+H]* 282.95
[M+Na]* 304.93

Predicted Fragmentation Pattern (Negative lon Mode)

A primary fragmentation pathway for dialkyl disulfides is the cleavage of the S-S bond. For
sulfonic acids, the loss of SOs is a common fragmentation.

m/z (Predicted) Fragment

201.97 [M-H-SOs]-

140.98 [CH2CH2S0sH - H]~
124.98 [CH2CH2S]~

80.96 [SOs]~

Synthesis and Biological Signaling

A general workflow for the synthesis of 2,2'-Dithiodiethanesulfonic acid and its key biological
interactions are depicted below.

Synthesis of 2,2'-Dithiodiethanesulfonic Acid

02, mild base L .
Mesna Oxidation Dimesna
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Click to download full resolution via product page

Caption: Synthesis of Dimesna from Mesna.
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Caption: Metabolic reduction of Dimesna.

Conclusion
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This technical guide provides a framework for the comprehensive structural analysis of 2,2'-
Dithiodiethanesulfonic acid. While experimentally determined data is currently limited in the
public domain, the application of the described methodologies—X-ray crystallography, NMR
spectroscopy, and mass spectrometry—will yield the necessary data to fully characterize its
structure. The predicted data and detailed protocols herein serve as a valuable resource for
researchers and scientists in the fields of medicinal chemistry and drug development,
facilitating a deeper understanding of this important uroprotective agent.

 To cite this document: BenchChem. [A Technical Guide to the Structural Analysis of 2,2'-
Dithiodiethanesulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195675#structural-analysis-of-2-2-
dithiodiethanesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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